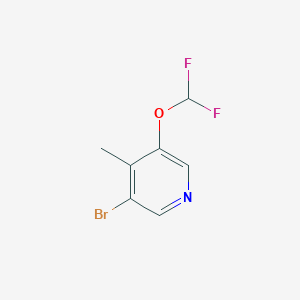

3-Bromo-5-difluoromethoxy-4-methylpyridine

Description

Properties

IUPAC Name |

3-bromo-5-(difluoromethoxy)-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-5(8)2-11-3-6(4)12-7(9)10/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIILORLFZFINAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Data:

Introduction of the Difluoromethoxy Group

The difluoromethoxy group (-OCF₂H) can be introduced through nucleophilic substitution or via fluorination reactions on suitable intermediates.

Methodologies:

- Nucleophilic substitution of a suitable leaving group (e.g., halogen) with difluoromethoxy reagents, such as difluoromethyl hypofluorite or difluoromethyl sulfonates .

- Electrophilic fluorination using reagents like Deoxo-Fluor or Selectfluor to introduce fluorine atoms selectively.

Research Findings:

- Van der Does et al. reported bromination of methylpyridines in fuming sulfuric acid, which can be adapted for pyridine derivatives bearing methoxy groups.

- The use of fluorinating reagents like DAST (Diethylaminosulfur trifluoride) can facilitate the introduction of fluorine atoms at specific positions.

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Difluoromethyl hypofluorite | Room temperature, inert atmosphere | Moderate | |

| DAST | 0°C to room temp | Up to 70% |

Bromination at the Pyridine Ring

Bromination is a critical step to introduce the bromine atom at the desired position (position 3 of the pyridine ring). The process is optimized under controlled temperature and reagent conditions to ensure regioselectivity.

Typical Conditions:

Example:

- Bromination of 2-methoxy-5-fluoropyridine using NBS at 65-75°C for 4.5-5.5 hours yields over 50% of the desired brominated product.

Conversion of Amino to Difluoromethoxy Group

The amino group at position 5 can be transformed into the difluoromethoxy group via diazotization followed by nucleophilic substitution:

Procedure:

- Diazotization: React 2-methoxy-5-aminopyridine with nitrous acid or sodium nitrite in acidic medium at 0-5°C.

- Fluorination: Introduce fluorine using appropriate fluorinating agents (e.g., Deoxo-Fluor).

- Substitution: The fluorinated intermediate reacts with difluoromethylating agents to form the difluoromethoxy group.

Research Data:

- The reaction yields are typically over 50%, with mild conditions (below 100°C) and simple purification steps (extraction and washing).

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0-5°C | 80-85% | |

| Fluorination | Deoxo-Fluor | 0-25°C | 70% | |

| Difluoromethoxy substitution | Difluoromethyl reagents | Room temp | 50-60% |

Final Assembly and Purification

The final compound, 3-bromo-5-difluoromethoxy-4-methylpyridine , is obtained after:

- Bromination at the appropriate position.

- Purification via simple extraction, washing with saturated salt solutions, and drying.

- Crystallization or recrystallization for purity enhancement.

Data Summary:

Research Findings and Industrial Relevance

Recent patents and research articles confirm that the synthesis of 3-bromo-4-methylpyridine derivatives can be efficiently achieved via nitration, reduction, bromination, and fluorination steps under mild conditions, with yields exceeding 50%. The key to successful synthesis lies in controlling regioselectivity during bromination and ensuring efficient fluorination for the difluoromethoxy group.

Advantages of the described methods include:

- Use of inexpensive and readily available raw materials.

- Mild reaction conditions conducive to scale-up.

- High yields and simplified purification steps.

- Compatibility with industrial production workflows.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-difluoromethoxy-4-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new pyridine derivative with a substituted aryl or alkyl group .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

3-Bromo-5-difluoromethoxy-4-methylpyridine has been identified as a promising candidate for drug development due to its ability to inhibit various enzymes and receptors associated with diseases such as cancer and inflammation. Its unique structural features contribute to enhanced binding affinity to biological targets, making it suitable for therapeutic applications.

Case Study: Enzyme Inhibition

Research indicates that this compound acts as a potent inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have shown that it can effectively inhibit the activity of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which is implicated in inflammatory responses and cancer progression . This inhibition could lead to the development of new anti-inflammatory drugs or cancer therapies.

Agrochemical Applications

2. Pesticide Formulation

The compound is also utilized in the formulation of agrochemicals, particularly pesticides. Its difluoromethoxy group enhances its efficacy against various pests while potentially lowering toxicity to non-target organisms.

Case Study: Insecticidal Activity

In studies comparing the insecticidal activity of 3-Bromo-5-difluoromethoxy-4-methylpyridine with other known pesticides, it was found to exhibit significant effectiveness against common agricultural pests, suggesting its potential use in integrated pest management strategies .

Mechanism of Action

The mechanism of action of 3-Bromo-5-difluoromethoxy-4-methylpyridine involves its interaction with specific molecular targets. The presence of bromine, difluoromethoxy, and methyl groups can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

3-Bromo-5-methoxypyridine (CAS 50720-12-2)

- Structure : Methoxy group at position 5 instead of difluoromethoxy.

- Key Differences :

- The methoxy group (-OCH₃) is less electron-withdrawing than difluoromethoxy (-OCF₂H), leading to reduced stabilization of intermediates in nucleophilic aromatic substitution.

- Lower molecular weight (188.02 g/mol vs. ~223.03 g/mol for the difluoromethoxy analog) impacts solubility and crystallization behavior .

3-Bromo-5-(trifluoromethoxy)phenyl-pyridine (CAS N/A)

- Structure : Trifluoromethoxy (-OCF₃) substituent at position 5 and a phenyl ring at position 3.

- Key Differences: The trifluoromethoxy group is more electronegative than difluoromethoxy, enhancing resistance to oxidative metabolism.

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structure : Methyl at position 3 and bromine at position 2.

- Key Differences :

Positional Isomerism and Functional Group Variations

3-Bromo-5-(difluoromethoxy)-2-methylpyridine (CAS 1807115-83-8)

- Structure : Methyl at position 2 instead of 4.

- Key Differences :

5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5)

- Structure : Amine (-NH₂) at position 3 and methoxy at position 5.

- Key Differences :

Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| 3-Bromo-5-difluoromethoxy-4-methylpyridine | N/A | C₈H₇BrF₂NO | Br (C3), OCF₂H (C5), CH₃ (C4) | Not reported | Moderate (DMF, DMSO) |

| 3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | Br (C3), OCH₃ (C5) | 92–94 | High (MeOH, EtOAc) |

| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | Br (C2), CH₃ (C3) | 35–38 | Low (H₂O), High (EtOH) |

Biological Activity

3-Bromo-5-difluoromethoxy-4-methylpyridine (CAS No. 1805526-46-8) is a heterocyclic organic compound notable for its potential biological activities. Its structure features a pyridine ring substituted with a bromine atom, a difluoromethoxy group, and a methyl group, contributing to its unique chemical reactivity and biological interactions. This article explores the compound's biological activity, focusing on its enzyme inhibition properties, therapeutic applications, and relevant case studies.

- Molecular Formula: C7H6BrF2N

- Molecular Weight: Approximately 238.03 g/mol

The difluoromethoxy group enhances the compound's reactivity, making it a candidate for various applications in medicinal chemistry and agrochemicals .

Enzyme Inhibition

Research indicates that 3-Bromo-5-difluoromethoxy-4-methylpyridine acts as an inhibitor for various enzymes involved in critical metabolic pathways. It has shown promising results in inhibiting enzymes linked to cancer and inflammatory processes. The unique combination of bromine and difluoromethoxy groups increases its binding affinity to biological targets, suggesting potential therapeutic applications .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism by which it induces apoptosis in cancer cells involves targeting specific signaling pathways critical for cell survival .

Case Studies

-

Inhibition of Cancer Cell Proliferation:

In vitro studies have shown that 3-Bromo-5-difluoromethoxy-4-methylpyridine significantly reduces the proliferation of breast cancer cells (MCF-7 and MDA-MB-231). The compound's effectiveness was notably enhanced when used in combination with established chemotherapeutic agents like doxorubicin, indicating a synergistic effect that warrants further investigation . -

Anti-inflammatory Activity:

Preliminary research indicates that this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity could be beneficial in developing treatments for chronic inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activity of 3-Bromo-5-difluoromethoxy-4-methylpyridine can be compared with structurally similar compounds to better understand its unique properties.

| Compound Name | Similarity Index |

|---|---|

| 4-Bromo-2-(difluoromethoxy)-3-methylpyridine | 0.94 |

| 3-Bromo-2-methoxy-4-methylpyridine | 0.92 |

| 5-Bromo-6-methoxynicotinic acid | 0.86 |

| 3-Bromo-2-isopropoxy-5-methylpyridine | 0.94 |

The distinct combination of both bromine and difluoromethoxy groups in this compound enhances its stability and specificity compared to other derivatives .

The mechanism through which 3-Bromo-5-difluoromethoxy-4-methylpyridine exerts its biological effects primarily involves:

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | 140°C, Ar, 2 min, Pd catalyst | 89.4% | |

| Deprotection (Boc) | TFA in CH₂Cl₂, 3 hr | 11.1% |

Advanced: How to mitigate competing bromination at the 4-position during functionalization?

Methodological Answer:

Regioselectivity challenges arise due to steric and electronic effects. Strategies include:

- Directing Groups : Use methoxy or methyl groups to block undesired positions (e.g., 4-methylpyridine derivatives in ) .

- Catalytic Tuning : Adjust Pd catalyst loading (e.g., 0.1–0.2 eq) to suppress side reactions .

- Temperature Control : Lower temperatures (e.g., 80–100°C) reduce kinetic competition for bromination .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolves bond angles and substituent orientation (e.g., reports a mean C–C bond length of 0.009 Å) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl groups at 4-position show δ ~2.5 ppm) .

- HPLC-PDA : Purity assessment (>95% by HLC in ) .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

- Re-evaluate Reaction Conditions : Trace impurities (e.g., residual boronic acid) may skew NMR. Repurify via flash chromatography .

- DFT Modeling : Compare computed vs. observed ¹⁹F NMR shifts (e.g., difluoromethoxy groups require B3LYP/6-311+G(d,p) level theory) .

- Isotopic Labeling : Use deuterated solvents to confirm coupling constants .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage : Anhydrous conditions (Na₂SO₄ drying agent) under argon .

- PPE : Use nitrile gloves and fume hoods due to toxicity (WGK 3 classification in ) .

- Emergency Response : For skin contact, wash with 1 N HCl followed by water ( protocol) .

Advanced: How does the difluoromethoxy group influence electronic properties in catalysis?

Methodological Answer:

- Electron-Withdrawing Effect : The -OCF₂ group decreases π-electron density, verified via cyclic voltammetry (ΔE ~0.3 V vs. non-fluorinated analogs) .

- Steric Impact : X-ray data () shows a dihedral angle of 12.5° between pyridine and difluoromethoxy planes, affecting substrate binding .

Basic: What are common impurities in the final product, and how are they removed?

Methodological Answer:

- By-products : Unreacted boronic acid or Pd catalyst residues.

- Mitigation :

- Liquid-Liquid Extraction : Wash with saturated NaCl to remove Pd .

- Chromatography : Hexane/EtOAc gradients isolate the target compound (>95% purity) .

Advanced: What computational tools predict regioselectivity in halogenation reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.